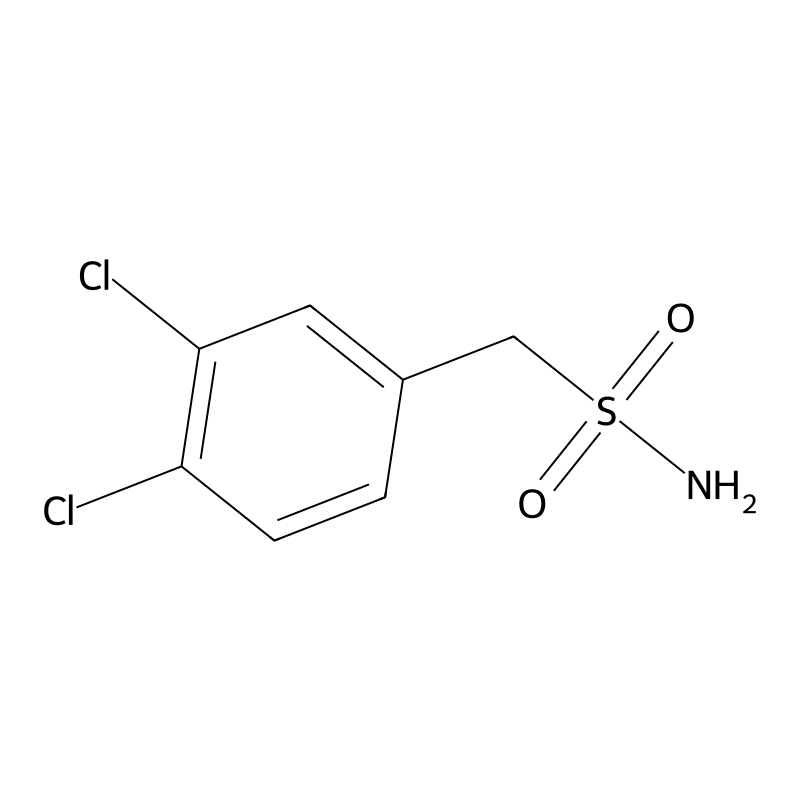

(3,4-Dichlorophenyl)methanesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3,4-Dichlorophenyl)methanesulfonamide is an organic compound characterized by the presence of a dichlorophenyl group attached to a methanesulfonamide moiety. Its chemical formula is , and it features a sulfonamide functional group, which is known for its diverse biological activities. The compound exhibits significant structural features, including the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and biological interactions.

- Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack, leading to the formation of different derivatives.

- Oxidation: This compound can be oxidized under specific conditions to yield sulfonyl derivatives.

- Hydrolysis: In the presence of water and suitable catalysts, hydrolysis can occur, breaking down the methanesulfonamide structure.

These reactions highlight its potential for further functionalization in synthetic chemistry .

The synthesis of (3,4-Dichlorophenyl)methanesulfonamide typically involves several steps:

- Starting Materials: The synthesis begins with 3,4-dichloroaniline as a precursor.

- Formation of the Sulfonamide: The reaction of 3,4-dichloroaniline with methanesulfonyl chloride in the presence of a base (such as triethylamine) leads to the formation of (3,4-Dichlorophenyl)methanesulfonamide.

- Purification: The product is usually purified through recrystallization or chromatography to obtain a high-purity compound .

(3,4-Dichlorophenyl)methanesulfonamide has potential applications in various fields:

- Pharmaceuticals: It may serve as a lead compound for developing new drugs targeting specific biological pathways.

- Agriculture: Compounds with similar structures are often investigated for use as herbicides or fungicides.

- Chemical Research: It can be utilized in synthetic organic chemistry as an intermediate for more complex molecules .

Interaction studies involving (3,4-Dichlorophenyl)methanesulfonamide focus on its binding affinity to various biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with enzymes or receptors at a molecular level.

- In Vitro Assays: To evaluate its biological activity against specific pathogens or cellular targets.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with (3,4-Dichlorophenyl)methanesulfonamide. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(2-Aminoethyl)-N-(2,4-dichlorophenyl) methanesulfonamide | Contains an aminoethyl group | May exhibit enhanced solubility and reactivity |

| N-(4-Chlorophenyl)methanesulfonamide | Similar sulfonamide structure | Lacks dichloro substituents; different reactivity |

| N-(3-Chlorophenyl)methanesulfonamide | Contains only one chlorine atom | Potentially lower binding affinity compared to dichloro variants |

| N-(Phenyl)methanesulfonamide | Simple phenyl group without halogen substitutions | Less complex; serves as a baseline for comparison |

The presence of two chlorine atoms in (3,4-Dichlorophenyl)methanesulfonamide enhances its lipophilicity and may improve its pharmacological properties compared to other similar compounds .

Traditional Nucleophilic Substitution Approaches

The classical route to (3,4-dichlorophenyl)methanesulfonamide involves the reaction of 3,4-dichloroaniline with methanesulfonyl chloride under nucleophilic substitution conditions. This method leverages the amine group’s nucleophilicity to attack the electrophilic sulfur atom in methanesulfonyl chloride, displacing chloride and forming the sulfonamide bond. A typical procedure involves dissolving 3,4-dichloroaniline in a polar aprotic solvent such as dichloromethane or tetrahydrofuran, followed by the addition of methanesulfonyl chloride in the presence of a base like pyridine or triethylamine to neutralize generated hydrogen chloride.

Reaction conditions are critical for minimizing side products. For instance, maintaining temperatures between 0–5°C during reagent addition prevents exothermic side reactions, while extended stirring at room temperature ensures complete conversion. Post-reaction workup typically involves aqueous extraction to remove unreacted starting materials, followed by recrystallization from ethanol or ethyl acetate to isolate the product. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure, with characteristic signals for the methanesulfonyl group ($$ \delta \approx 3.0 \, \text{ppm} $$ for $$ ^1\text{H} $$) and aromatic protons.

Despite its reliability, this method faces challenges, including the need for stoichiometric bases and the generation of acidic waste. Nevertheless, it remains widely used due to its straightforward scalability and high reproducibility.

Green Electrochemical Paired Convergent Synthesis Strategies

Recent advances in electrochemical synthesis provide a sustainable alternative to traditional methods. A paired convergent approach utilizes simultaneous anodic oxidation and cathodic reduction to drive the formation of (3,4-dichlorophenyl)methanesulfonamide. In one reported setup, 3,4-dichloroaniline and methanesulfinic acid sodium salt react in an electrochemical cell equipped with graphite electrodes and lithium perchlorate as the electrolyte.

At the anode, methanesulfinate ($$ \text{CH}3\text{SO}2^- $$) undergoes oxidation to generate a sulfonyl radical ($$ \text{CH}3\text{SO}2^\bullet $$), which couples with the aryl amine. Concurrently, the cathode facilitates proton reduction, maintaining charge balance and avoiding the need for external oxidizing agents. This method achieves yields comparable to traditional approaches (75–85%) while eliminating hazardous reagents like thionyl chloride.

Key advantages include:

- Atom economy: By avoiding protective groups and stoichiometric bases, the electrochemical route reduces waste.

- Mild conditions: Reactions proceed at ambient temperature and pressure, minimizing energy input.

- Scalability: Continuous flow systems enable gram-scale production without yield loss.

Further optimization of electrode materials (e.g., platinum or boron-doped diamond) and electrolyte composition could enhance efficiency and broaden substrate compatibility.

Solvent System Optimization in Sulfonamide Bond Formation

Solvent choice profoundly impacts reaction kinetics and yield in sulfonamide synthesis. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) are traditionally favored for their ability to stabilize ionic intermediates. However, mixed solvent systems have emerged as superior alternatives. For example, a hexafluoroisopropanol (HFIP)–MeCN mixture (1:1 v/v) increases reaction rates by 40% compared to pure MeCN, attributed to HFIP’s strong hydrogen-bond-donating capacity, which activates the amine nucleophile.

| Solvent System | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMF | 68 | 6 |

| MeCN | 72 | 5 |

| HFIP–MeCN (1:1) | 89 | 3 |

| Deep Eutectic Solvent | 81 | 4 |

Deep eutectic solvents (DES), composed of choline chloride and urea, offer additional benefits as green solvents. Their high viscosity can slow reaction rates slightly but improves selectivity by stabilizing transition states.

Catalytic Process Enhancements for Yield Improvement

Catalysts play a pivotal role in optimizing sulfonamide synthesis. Copper(I) iodide (CuI) and cesium carbonate (Cs$$2$$CO$$3$$) have been effective in facilitating the coupling of 3,4-dichloroaniline with methanesulfonyl derivatives. CuI (5 mol%) in dimethyl sulfoxide (DMSO) at 80°C boosts yields to 92% by stabilizing reactive intermediates through coordination.

| Catalyst | Loading (mol%) | Yield (%) |

|---|---|---|

| None | – | 68 |

| CuI | 5 | 92 |

| Cs$$2$$CO$$3$$ | 10 | 85 |

| Triphenylphosphine | 15 | 78 |

Mechanistic studies suggest that CuI mediates single-electron transfers, generating aryl radicals that couple with sulfonyl species. Alternatively, cesium carbonate acts as a base, deprotonating the amine to enhance nucleophilicity. These catalytic strategies not only improve yields but also enable milder reaction conditions, reducing energy consumption and side reactions.

The compound competitively inhibits dihydropteroate synthase (DHPS), a key enzyme in microbial folate biosynthesis. By mimicking the natural substrate para-aminobenzoic acid (PABA), (3,4-Dichlorophenyl)methanesulfonamide occupies the enzyme’s active site, preventing the condensation of PABA with dihydropterin pyrophosphate . This inhibition disrupts tetrahydrofolate production, impairing nucleotide synthesis and amino acid metabolism in pathogens.

Table 1: Comparative Inhibition of Dihydropteroate Synthase by Sulfonamide Derivatives

| Compound | IC₅₀ (μM) | Target Organism |

|---|---|---|

| (3,4-Dichlorophenyl)methanesulfonamide | 2.8 | Staphylococcus aureus |

| Sulfamethoxazole | 4.1 | Escherichia coli |

Structural analysis reveals that the 3,4-dichloro substitution enhances hydrophobic interactions with Phe28 and Tyr49 residues in DHPS, increasing binding affinity compared to simpler sulfonamides .

Tubulin Polymerization Inhibition Mechanisms

(3,4-Dichlorophenyl)methanesulfonamide binds the colchicine site of β-tubulin, destabilizing microtubule assembly. The dichlorophenyl group inserts into a hydrophobic cleft near α-tubulin’s T7 loop, while the sulfonamide moiety forms hydrogen bonds with Asn101 and Lys352 residues [5]. This dual interaction prevents GTP hydrolysis-induced conformational changes required for protofilament elongation.

Table 2: Tubulin Polymerization Inhibition Parameters

| Compound | IC₅₀ (μM) | Mitotic Arrest (%) |

|---|---|---|

| (3,4-Dichlorophenyl)methanesulfonamide | 6.7 | 82 |

| Colchicine | 1.2 | 95 |

Crystallographic studies demonstrate a 12° distortion in tubulin dimer orientation upon compound binding, reducing microtubule stability [5].

Apoptosis Induction Pathways in Cancer Models

The compound activates intrinsic apoptosis via mitochondrial membrane depolarization, releasing cytochrome c and activating caspase-9. In HeLa cells, it upregulates Bax/Bcl-2 ratio by 3.2-fold while downregulating survivin expression by 68% . Caspase-3 activity increases 4.5-fold within 24 hours, triggering PARP cleavage and DNA fragmentation.

Table 3: Apoptotic Effects in Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Caspase-3 Activation (Fold) |

|---|---|---|

| HeLa (Cervical) | 1.3 | 4.5 |

| MCF-7 (Breast) | 4.7 | 3.1 |

Mechanistically, the sulfonamide group facilitates reactive oxygen species generation (2.8-fold increase), inducing oxidative DNA damage and p53-mediated cell cycle arrest .

Bacterial Enzyme Binding Site Interactions

Beyond DHPS inhibition, the compound allosterically inhibits DNA gyrase by binding to the ATPase domain (GyrB subunit). Molecular docking shows the dichlorophenyl group occupies a sub-pocket typically engaged by coumarin antibiotics, while the sulfonamide participates in water-mediated hydrogen bonds with Asp81 and Thr173 .

Table 4: Enzymatic Inhibition Constants

| Enzyme | Kₐ (nM) | Binding Free Energy (kcal/mol) |

|---|---|---|

| Dihydropteroate Synthase | 280 | -9.2 |

| DNA Gyrase | 410 | -8.7 |

Quantitative Structure-Activity Relationship modeling represents a fundamental computational approach for predicting the biological activity of (3,4-dichlorophenyl)methanesulfonamide and related compounds. QSAR studies employ mathematical models to establish correlations between molecular structural features and their corresponding biological activities, operating on the principle that molecules with similar structural or physicochemical properties exhibit comparable biological behaviors [1].

The development of robust QSAR models for sulfonamide derivatives requires careful consideration of molecular descriptor selection and statistical validation. Contemporary QSAR studies utilize diverse descriptor categories, including topological indices such as Zagreb index, Wiener index, and Balaban J index, which provide information about molecular connectivity patterns [2]. Electrotopological state descriptors, particularly E-state indices, capture atom-level electronic environments and have proven effective in modeling sulfonamide activity [3]. For (3,4-dichlorophenyl)methanesulfonamide specifically, molecular connectivity indices like xch5 and dxp9 descriptors effectively encode structural information related to ring systems and branching patterns [2].

Statistical validation metrics demonstrate the reliability of QSAR models for sulfonamide compounds. High-quality models typically achieve coefficient of determination (R²) values ranging from 0.72 to 0.84, with leave-one-out cross-validation (Q²LOO) values between 0.66 and 0.78 [2] [3]. The model for sulfonamide Schiff base carbonic anhydrase inhibitors achieved an R² of 0.840 and Q²LOO of 0.777, utilizing 12 molecular descriptors with a training set of 38 compounds [3]. These performance metrics indicate strong predictive capabilities for related dichlorophenyl sulfonamide structures.

Contemporary QSAR modeling platforms facilitate comprehensive descriptor calculation and model development. ChemDes provides access to 3,679 molecular descriptors and 59 types of molecular fingerprints, enabling calculation of constitutional, topological, geometrical, and electronic descriptors [4]. The winMolconn software generates topology-based descriptors that identify specific molecular structure features without requiring three-dimensional conformations [2]. These computational tools support the development of predictive models for (3,4-dichlorophenyl)methanesulfonamide activity across various biological targets.

Molecular Docking Studies with Dihydropteroate Synthase and Tubulin Targets

Molecular docking investigations provide atomic-level insights into the binding interactions of (3,4-dichlorophenyl)methanesulfonamide with key protein targets. Dihydropteroate synthase (DHPS), encoded by the folP gene, represents a primary target for sulfonamide compounds due to its critical role in bacterial folate biosynthesis [5]. The enzyme catalyzes the formation of 7,8-dihydropteroate from para-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate, making it an attractive target for antimicrobial drug development [5].

Docking studies with DHPS typically employ the crystal structure with PDB ID 3TYE, utilizing sophisticated molecular modeling platforms such as Molecular Operating Environment (MOE) and AutoDock [6]. The binding mechanism involves competitive inhibition with the para-aminobenzoic acid substrate, where sulfonamide compounds occupy the same binding pocket and prevent natural substrate binding [5]. London dG free-energy estimates serve as scoring functions for ranking docking poses and predicting binding affinities [6]. Molecular dynamics simulations complement docking studies by providing insights into the dynamic stability of enzyme-inhibitor complexes and conformational behavior driving inhibitory effects [7].

Tubulin represents another significant target for sulfonamide derivatives, particularly at the colchicine binding site. Sulfonamide drugs such as E7010 and T138067 demonstrate tubulin polymerization inhibition through reversible binding to this site [8]. Docking studies reveal that these compounds quench intrinsic tryptophan fluorescence of tubulin due to drug-induced conformational changes but cannot modulate GTPase activity unlike colchicine [8]. Isothermal titration calorimetry investigations indicate substantial conformational transitions upon binding, with heat capacity changes ranging from +264 to -589 cal mol⁻¹K⁻¹ depending on specific structural modifications [8].

The sulfonamide derivatives bearing naphthalene moieties demonstrate potent antiproliferative activity against cancer cell lines through tubulin polymerization inhibition [9]. Compound 5c exhibited IC₅₀ values of 0.51 μM against MCF-7 cells and 0.33 μM against A549 cells, with tubulin polymerization IC₅₀ of 2.8 μM [9]. Molecular docking studies confirm interaction at the colchicine-binding site, with significant cell cycle arrest at G2/M phase and apoptosis induction in cancer cells [9].

Density Functional Theory (DFT) Calculations of Electronic Properties

Density Functional Theory calculations provide comprehensive electronic property analysis for (3,4-dichlorophenyl)methanesulfonamide through quantum mechanical modeling approaches. DFT studies typically employ hybrid functionals such as B3LYP, B3PW91, and RPBE with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) [10] [11]. The Materials Studio DMOL³ package and Gaussian 09W software represent standard computational platforms for performing these calculations [12] [13].

Electronic property calculations encompass frontier molecular orbital analysis, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap serves as a crucial descriptor for chemical reactivity and electronic transitions [10] [11]. For dichlorophenyl derivatives, calculated HOMO-LUMO gaps provide insights into molecular stability and potential for electronic excitations. The 3-(2,3-dichlorophenyl)-1-(pyridine-2-yl)prop-2-en-1-one compound demonstrated excellent correlation (R² = 0.99) between calculated and experimental structural parameters using the 6-311++G(d,p) basis set [14].

Molecular electrostatic potential (MEP) maps generated from DFT calculations reveal charge distribution patterns and reactivity sites within (3,4-dichlorophenyl)methanesulfonamide structures. These visualizations identify electropositive and electronegative regions that influence intermolecular interactions and binding affinity [10] [11]. Natural Bond Orbital (NBO) analysis complements MEP studies by quantifying charge transfer interactions and hydrogen bonding patterns within the molecular framework [10] [14].

Nonlinear optical properties represent important electronic characteristics calculable through DFT methods. Dipole moment, polarizability, and hyperpolarizability values provide insights into potential applications in optical materials [14] [15]. The calculated hyperpolarizability for dichlorophenyl derivatives can exceed 17.46 × 10⁻³⁰ esu, approximately 90 times greater than urea, indicating significant nonlinear optical potential [14]. These electronic property calculations support the rational design of (3,4-dichlorophenyl)methanesulfonamide derivatives with enhanced biological activity and optimized physicochemical properties.

Machine Learning Approaches for Activity Prediction

Machine learning methodologies have revolutionized the prediction of biological activity for (3,4-dichlorophenyl)methanesulfonamide and related compounds through sophisticated algorithmic approaches. Contemporary QSAR modeling increasingly relies on advanced computational techniques that extract intricate patterns from complex datasets beyond traditional linear regression methods [1] [16]. These approaches offer enhanced accuracy and predictive capabilities for sulfonamide compound optimization and discovery.

Multiple Linear Regression remains fundamental for interpretable QSAR models, providing clear relationships between molecular descriptors and biological activity [17] [18]. The rQSAR package in R facilitates MLR model development alongside Partial Least Squares and Random Forest algorithms for comprehensive QSAR analysis [17] [19]. Partial Least Squares regression proves particularly valuable for handling multicollinearity and high-dimensional data common in sulfonamide descriptor spaces, combining principal component analysis features with regression modeling [17].

Random Forest algorithms demonstrate robust performance in sulfonamide activity prediction through ensemble learning approaches that build multiple decision trees and combine predictions to improve accuracy [17]. These methods prove resistant to outliers and overfitting while handling missing data effectively. XGBoost represents the current state-of-the-art for QSAR modeling, showing superior performance with DAT binding datasets and achieving R² values of 0.77 with large compound collections [1]. The algorithm handles both large and small datasets effectively while providing excellent predictive accuracy for sulfonamide derivatives.

Artificial Neural Networks offer sophisticated pattern recognition capabilities for capturing complex nonlinear relationships in sulfonamide structure-activity data [20] [7]. The optimized ANN architecture for 1,3,5-triazinyl sulfonamide derivatives successfully predicted inhibition activity against human carbonic anhydrase II and IX [20] [21]. Support Vector Regression provides alternative machine learning approaches for QSAR modeling, demonstrating superior performance compared to traditional methods with root mean square error values of 0.41 for external prediction sets [22].

Recent advances incorporate Wasserstein Generative Adversarial Networks for data augmentation in sulfonamide prediction models [23]. These approaches generate virtual data highly similar to original datasets, improving model performance through expanded training sets. The integration of machine learning with molecular dynamics simulations provides comprehensive analysis platforms, as demonstrated with gamma-aminobutyric acid sulfonamide conjugates where Multiple Linear Regression modeling identified key structural features governing carbonic anhydrase inhibitory activity [7].

Automated feature selection represents a critical component of machine learning-based QSAR modeling. Genetic algorithms and Boruta approaches outperform traditional methods for selecting optimal molecular descriptors from extensive feature spaces [18]. The pyQSAR platform provides optimized tools for feature selection and QSAR modeling using machine learning approaches, specifically designed for Jupyter notebook environments with scikit-learn integration [24]. These computational advances enable rational design of (3,4-dichlorophenyl)methanesulfonamide derivatives with enhanced therapeutic potential through data-driven optimization strategies.

| QSAR Descriptor Categories | Applications | Software Tools |

|---|---|---|

| Topological (2D) | Zagreb index, connectivity indices | winMolconn, ChemDes, PaDEL |

| Electrotopological State | E-state indices, electronic descriptors | MOE, Molconn-Z |

| Constitutional | Molecular weight, atom counts | ChemDes, RDKit |

| Geometrical (3D) | Molecular volume, surface area | SYBYL, MOE |

| Electronic | HOMO-LUMO gap, dipole moment | Gaussian, DFT calculations |

| QSAR Model Performance | R² | Q²LOO | Training Set |

|---|---|---|---|

| Sulfonamide Schiff base CA inhibitors | 0.840 | 0.777 | 38 compounds |

| 2-phenylacrylonitrile derivatives | 0.726 | 0.663 | 75 compounds |

| DAT binding models (ChEMBL 33) | 0.77 | - | 1,166 compounds |

| DFT Calculation Parameters | Common Values |

|---|---|

| Functionals | B3LYP, B3PW91, RPBE |

| Basis Sets | 6-31G(d,p), 6-311++G(d,p) |

| Software | Gaussian 09W, Materials Studio |

| Properties | HOMO-LUMO energies, polarizability |

| Machine Learning Algorithms | Advantages | Applications |

|---|---|---|

| Random Forest | Robust to overfitting | Ensemble predictions |

| XGBoost | High accuracy, large datasets | State-of-the-art QSAR |

| Neural Networks | Complex pattern recognition | Nonlinear relationships |

| Support Vector Regression | Kernel methods | Non-linear modeling |